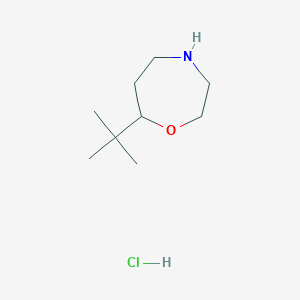
7-(tert-Butyl)-1,4-oxazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(tert-Butyl)-1,4-oxazepane hydrochloride” likely contains a seven-membered ring structure (oxazepane) with a tertiary butyl group attached to it. The hydrochloride indicates that it’s a salt form, which is common for many organic compounds to increase their solubility in water .
Molecular Structure Analysis
The molecular structure of “7-(tert-Butyl)-1,4-oxazepane hydrochloride” would likely involve a seven-membered ring with one oxygen atom (forming the oxazepane), and a tertiary butyl group attached to one of the carbon atoms. The hydrochloride part of the molecule would likely be an ionic bond with the nitrogen in the ring .Chemical Reactions Analysis
The chemical reactions of “7-(tert-Butyl)-1,4-oxazepane hydrochloride” would likely be influenced by the presence of the oxazepane ring and the tertiary butyl group. The oxazepane ring could potentially undergo ring-opening reactions, while the tertiary butyl group could undergo reactions typical of tertiary carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(tert-Butyl)-1,4-oxazepane hydrochloride” would likely be influenced by its molecular structure. The presence of the oxazepane ring could potentially make it more rigid compared to similar compounds without a ring. The tertiary butyl group could potentially make it more hydrophobic (water-repelling). The hydrochloride salt form would likely make it more soluble in water .Applications De Recherche Scientifique
- TBHQ serves as a food preservative for unsaturated vegetable oils and edible animal fats. It extends the storage life of these products without causing discoloration or altering flavor and odor .
- Researchers have explored TBHQ in the development of optical sensors. For instance, it has been used in the creation of chloramphenicol sensors, both alone and as a hybrid material with gold nanoparticles (AuNPs) .
- TBHQ plays a role in chemical synthesis. It can be diazotized to form tert-butyl azidoformate, which is useful for introducing the “Boc” protecting group in organic chemistry .
Food Preservation
Optical Sensors
Chemical Synthesis
Safety and Regulation
Mécanisme D'action
Without specific context, it’s hard to determine the exact mechanism of action of “7-(tert-Butyl)-1,4-oxazepane hydrochloride”. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the other reactants and the reaction conditions .
Orientations Futures
The future directions for studying “7-(tert-Butyl)-1,4-oxazepane hydrochloride” would likely depend on its potential applications. If it has promising biological activity, it could be further studied as a potential drug. If it has unique chemical reactivity, it could be further studied for use in chemical synthesis .
Propriétés
IUPAC Name |
7-tert-butyl-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)8-4-5-10-6-7-11-8;/h8,10H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCNJSWHSYFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNCCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl-1,4-oxazepane hydrochloride | |
CAS RN |
2172098-54-1 |
Source


|
| Record name | 7-tert-butyl-1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)
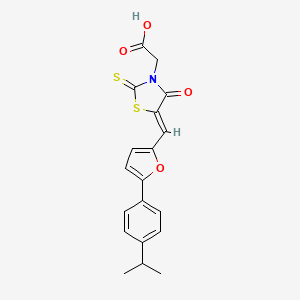
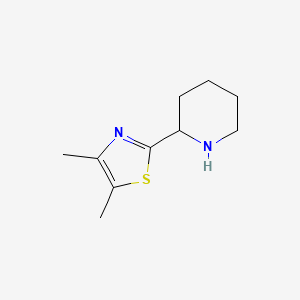
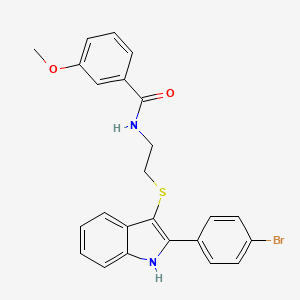
![2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B2445405.png)
![2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid](/img/structure/B2445406.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2445410.png)
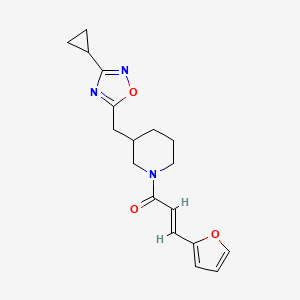
![N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2445412.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2445413.png)
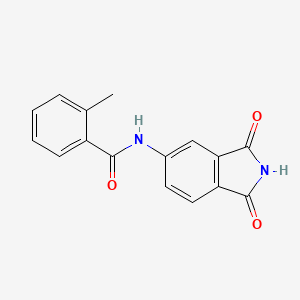

![Tert-butyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2445419.png)